1-(4-Piperidyl)-1H-pyrazole-4-boronic Acid
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Overview
Description
1-(4-Piperidyl)-1H-pyrazole-4-boronic Acid is a compound that features a piperidine ring, a pyrazole ring, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalytic hydrogenation, cyclization, and boronation reactions under controlled conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidyl)-1H-pyrazole-4-boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Piperidyl)-1H-pyrazole-4-boronic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Piperidyl)-1H-pyrazole-4-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The piperidine and pyrazole rings can interact with hydrophobic pockets and hydrogen bond donors/acceptors in the target proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Piperidyl)-1H-pyrazole-3-boronic Acid
- 1-(4-Piperidyl)-1H-pyrazole-5-boronic Acid
- 1-(4-Piperidyl)-1H-pyrazole-4-carboxylic Acid
Uniqueness
1-(4-Piperidyl)-1H-pyrazole-4-boronic Acid is unique due to the specific positioning of the boronic acid group on the pyrazole ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14BN3O2 |
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Molecular Weight |
195.03 g/mol |
IUPAC Name |
(1-piperidin-4-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H14BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10,13-14H,1-4H2 |
InChI Key |
SABFWQNCNPPKAL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2CCNCC2)(O)O |
Origin of Product |
United States |
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